2-Formamidothiazol-4-acetic acid
Overview
Description
2-Formamidothiazol-4-acetic acid is a chemical compound with the molecular formula C6H6N2O3S and a molecular weight of 186.19 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in the preparation of anti-Helicobacter pylori agents .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Formamidothiazol-4-acetic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound should be stored at 2-8°C and protected from light , suggesting that temperature and light exposure may affect its stability.
Biochemical Analysis
Biochemical Properties
2-Formamidothiazol-4-acetic acid plays a significant role in biochemical reactions, particularly in the preparation of anti-Helicobacter pylori agents . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of acetic acid, such as acetyl-CoA synthetase and acetyl-CoA hydrolase . These interactions are crucial for the regulation of metabolic pathways and the maintenance of cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as acetyl-CoA synthetase, inhibiting their activity and thereby regulating the metabolic flux of acetic acid . This inhibition leads to changes in the levels of metabolites and affects various cellular processes. Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 409.0±37.0 °C and a density of 1.600±0.06 g/cm3 . It is essential to protect it from light to maintain its stability . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on cellular metabolism and function . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of acetic acid. It interacts with enzymes such as acetyl-CoA synthetase and acetyl-CoA hydrolase, which play crucial roles in the regulation of metabolic flux and the maintenance of cellular homeostasis . These interactions influence the levels of metabolites and affect various cellular processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is soluble in dimethyl sulfoxide and has a predicted pKa of 8.65±0.70 . It is transported across cellular membranes by specific transporters and accumulates in certain tissues, influencing its localization and activity . These transport mechanisms are crucial for the compound’s function and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . These targeting signals ensure that this compound reaches its intended site of action, enhancing its effectiveness in biochemical reactions and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidothiazol-4-acetic acid typically involves the reaction of thiazole derivatives with formamide under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by formylation using formic acid or formamide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, with careful control of temperature and pH to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Formamidothiazol-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Formamidothiazol-4-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Formamidothiazol-4-acetic acid.
Thiazole-4-acetic acid: Another thiazole derivative with similar structural features.
2-Formylaminothiazole: A compound with a similar functional group but different reactivity.
Uniqueness: this compound is unique due to its specific formylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of anti-Helicobacter pylori agents and other biologically active compounds .
Properties
IUPAC Name |
2-(2-formamido-1,3-thiazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-3-7-6-8-4(2-12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBRIEOXXKWWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226813 | |
Record name | 2-Formamidothiazol-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75890-68-5 | |
Record name | 2-(Formylamino)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75890-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formamidothiazol-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075890685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formamidothiazol-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-formamidothiazol-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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